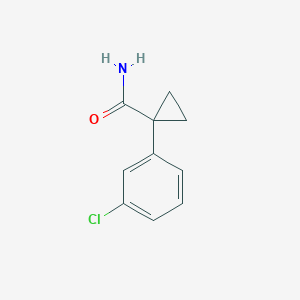

1-(3-Chlorophenyl)cyclopropane-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKWCWCDZUWUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090867-41-6 | |

| Record name | 1-(3-chlorophenyl)cyclopropane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-chlorobenzyl chloride with cyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorophenyl)cyclopropane-1-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)cyclopropane-1-carboxamide is a phenylcyclopropane carboxamide featuring a small, strained cyclopropane ring, which gives it defined conformation and unique electronic properties . It is also known by the names 1-(3-chlorophenyl)cyclopropanecarboxamide, and 1090867-41-6 [3, 1].

IUPAC Name: this compound

Molecular Formula: CHClNO

Molecular Weight: 195.64 g/mol

InChI Key: RWKWCWCDZUWUGE-UHFFFAOYSA-N

Safety and Hazards

This compound is associated with several hazard statements :

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary measures include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Scientific Research

Cyclopropane derivatives such as 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid have gained attention in medicinal chemistry for potential biological activities, particularly in anti-inflammatory and analgesic contexts.

- Anti-inflammatory and Analgesic Potential: Cyclopropane derivatives have demonstrated anti-inflammatory activity in murine models, with effectiveness measured by edema reduction and pain relief.

- Molecular Docking Studies: In silico analyses suggest favorable binding interactions between cyclopropane derivatives and COX enzymes, indicating potential as anti-inflammatory agents.

- Inhibition of Leukemia Cell Proliferation: 1-phenylcyclopropane carboxamide derivatives have shown effective inhibition on the proliferation of the U937, pro-monocytic, human myeloid leukemia cell line, without demonstrating cytotoxic activity on these cells .

Synthesis of 1-phenylcyclopropane carboxamide derivatives

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)cyclopropane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and leading to various biological responses .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Derivatives

- 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide : Replacing chlorine with bromine increases steric bulk and polarizability. The compound exhibits a cyclopropene ring (unsaturated) instead of cyclopropane, reducing ring strain but altering electronic properties. Synthesized in 77% yield via procedure A, it forms a colorless crystalline solid (mp 102.2–102.5 °C) .

- 1-(2-Chloro-4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid (17d) : Introducing fluorine at the para position and chlorine at ortho enhances electronegativity, resulting in a higher melting point (152.4–155.1 °C) compared to the difluorophenyl analogue 17c (mp 98.7–101.8 °C) .

Heterocyclic and Functional Group Variations

Key Observations :

- Procedure A (acid activation with coupling agents) generally yields >75% for halogenated derivatives.

- Unsaturated cyclopropene derivatives (e.g., 17c, 17d) are synthesized via silyl ester intermediates, enabling efficient ring formation .

Pharmacological Activity

- Potency :

- Toxicity : Benzothiazole/benzimidazole derivatives (1e, 1f) exhibit superior potency but induce cytotoxicity at >300 μM, limiting therapeutic utility .

Commercial Availability

Biologische Aktivität

1-(3-Chlorophenyl)cyclopropane-1-carboxamide is an organic compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The exact mechanisms through which it exerts its effects are still under investigation, but preliminary studies suggest various interactions with biological targets.

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with cyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. This process forms an intermediate that is subsequently converted to the final product by adding ammonia.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 1090867-41-6

- Molecular Weight: 195.65 g/mol

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially modulating enzyme or receptor activity, which may lead to various biological responses.

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structural features have demonstrated selective cytotoxicity against tumor cells without affecting normal cells .

Table 1: Comparative Biological Activities of Related Compounds

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 1-(4-Chlorophenyl)cyclopropane-1-carboxamide | Anticancer | 15 | Selective against MDA-MB-231 cells |

| 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | Antimicrobial | 20 | Effective against Gram-positive bacteria |

| Zardaverine | Antitumor | 0.39 | Blocks bronchoconstriction |

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

- Antitumor Activity : A study demonstrated that derivatives similar to this compound showed significant antitumor effects in vitro against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involved inhibition of key signaling pathways associated with cell proliferation and survival .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of compounds structurally related to this compound. These compounds were shown to inhibit the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies could focus on:

- Detailed structure-activity relationship (SAR) analyses to optimize its efficacy.

- In vivo studies to assess pharmacokinetics and toxicity profiles.

- Exploration of its potential as a lead compound for drug development targeting specific diseases.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized to maximize yield?

Methodological Answer: The synthesis typically involves cyclopropanation of a phenyl-substituted precursor followed by carboxamide formation. Key steps include:

- Cyclopropanation: Use of transition-metal catalysts (e.g., Rh(II)) or Simmons–Smith reagents to form the cyclopropane ring .

- Carboxamide Formation: Coupling the cyclopropane-carboxylic acid derivative with an amine via activation reagents like HATU or EDCI .

- Optimization: Adjust reaction temperature (e.g., 0–25°C), solvent polarity (DCM or THF), and stoichiometry of reagents to minimize side reactions (e.g., ring-opening). Monitor progress via TLC or HPLC .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂I₂, 25°C | 65–75 |

| Carboxamide Coupling | HATU, DIPEA, DMF, 0°C → RT | 80–85 |

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?

Methodological Answer:

Q. What computational chemistry approaches predict the three-dimensional conformation and biological target interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate optimized geometries and electrostatic potential maps to predict reactive sites .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with kinases or GPCRs) using software like GROMACS. Analyze binding free energy (ΔG) via MM-PBSA .

- Docking Studies: Use AutoDock Vina to predict binding poses in active sites. Validate with experimental IC₅₀ values from enzymatic assays .

Example Findings:

| Computational Tool | Application | Outcome |

|---|---|---|

| DFT (B3LYP/6-31G*) | Conformational analysis | Cyclopropane ring strain = 27 kcal/mol |

| AutoDock Vina | Kinase inhibition | Predicted ΔG = -9.2 kcal/mol |

Q. How do substituent variations on the phenyl ring (e.g., chloro vs. fluoro) influence physicochemical properties and bioactivity in cyclopropane-carboxamide analogs?

Methodological Answer:

- Comparative QSAR Studies: Synthesize analogs (e.g., 3-fluoro, 4-chloro derivatives) and measure logP (lipophilicity), solubility, and permeability (PAMPA assay) .

- Bioactivity Profiling: Test analogs in cellular assays (e.g., antiproliferative activity in cancer cells). Correlate substituent electronegativity (Cl vs. F) with IC₅₀ shifts .

Q. What strategies resolve discrepancies in reported bioactivity data across experimental models for this compound?

Methodological Answer:

- Model Standardization: Use isogenic cell lines and consistent assay conditions (e.g., ATP-based viability assays vs. apoptosis markers) .

- Metabolic Stability Testing: Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain interspecies variability .

- Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Example Workflow:

In vitro: Test compound in 3+ cancer cell lines (e.g., MCF-7, A549).

In silico: Cross-validate with kinase inhibition profiling.

In vivo: PK/PD studies in murine xenograft models .

Methodological Considerations

Q. How can researchers analyze degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor via LC-MS to identify degradation products (e.g., ring-opened diastereomers) .

- Kinetic Modeling: Use Arrhenius equation to predict shelf-life at 25°C based on accelerated stability data .

Q. What crystallographic techniques characterize the solid-state structure of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.